molecular formula C14H11Cl2N3O4S B5849434 N'-(2,3-dichlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide

N'-(2,3-dichlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide

Cat. No. B5849434
M. Wt: 388.2 g/mol
InChI Key: LVENTWBWZDZRFX-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,3-dichlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide, also known as DCB-MNB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a yellow crystalline solid that is soluble in organic solvents, and it is commonly used as a reagent in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N'-(2,3-dichlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide is not fully understood, but it is believed to involve the formation of a hydrazone intermediate that can react with various nucleophiles. The presence of the nitro group in N'-(2,3-dichlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide makes it a good electrophile, which can undergo nucleophilic substitution reactions with various nucleophiles such as amines and thiols.
Biochemical and Physiological Effects:
N'-(2,3-dichlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, and it has also been shown to exhibit anticancer activity. N'-(2,3-dichlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N'-(2,3-dichlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase.

Advantages and Limitations for Lab Experiments

N'-(2,3-dichlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile reagent that can be used in the synthesis of various compounds. However, N'-(2,3-dichlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide has some limitations as well. It is a toxic compound that should be handled with care, and it can also be expensive to synthesize.

Future Directions

There are several future directions for the research on N'-(2,3-dichlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide. One direction is to explore its potential as an anticancer agent. Further studies are needed to understand the mechanism of action of N'-(2,3-dichlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide in cancer cells and to optimize its efficacy and selectivity. Another direction is to explore its potential as an antimicrobial agent. N'-(2,3-dichlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide has been shown to exhibit activity against various bacterial and fungal strains, and further studies are needed to determine its efficacy and safety in vivo. Finally, N'-(2,3-dichlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide can be used as a starting material to synthesize other compounds with potential biological activities. Further studies are needed to explore the synthetic potential of N'-(2,3-dichlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide and its derivatives.

Synthesis Methods

The synthesis of N'-(2,3-dichlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide involves the reaction of 2,3-dichlorobenzaldehyde with 4-methyl-3-nitrobenzenesulfonohydrazide in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The yield of N'-(2,3-dichlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide is typically around 60-70%, and the purity can be determined by various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

N'-(2,3-dichlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide has been extensively used in scientific research as a reagent in the synthesis of other compounds. It has been used to synthesize various hydrazones, which are important intermediates in the preparation of pharmaceuticals and agrochemicals. N'-(2,3-dichlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide has also been used to synthesize Schiff bases, which have been shown to exhibit antimicrobial, antifungal, and anticancer activities.

properties

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O4S/c1-9-5-6-11(7-13(9)19(20)21)24(22,23)18-17-8-10-3-2-4-12(15)14(10)16/h2-8,18H,1H3/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVENTWBWZDZRFX-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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